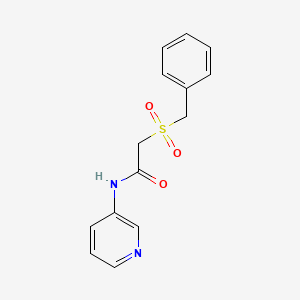![molecular formula C11H8Cl2N2O2 B5708288 1-[(2,4-dichlorophenoxy)acetyl]-1H-pyrazole](/img/structure/B5708288.png)
1-[(2,4-dichlorophenoxy)acetyl]-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,4-dichlorophenoxy)acetyl]-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized using different methods and has shown promising results in biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 1-[(2,4-dichlorophenoxy)acetyl]-1H-pyrazole is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for inflammation, pain, and fever. It may also act as an inhibitor of cyclooxygenase enzymes, which are involved in the production of prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that 1-[(2,4-dichlorophenoxy)acetyl]-1H-pyrazole has several biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to have insecticidal and herbicidal properties. Additionally, it has been investigated for its potential anticancer and antitumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[(2,4-dichlorophenoxy)acetyl]-1H-pyrazole is its potential use in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, which make it a potential candidate for the development of new drugs. It also has insecticidal and herbicidal properties, which make it a potential candidate for the development of new pesticides. However, there are some limitations to its use in lab experiments. It may have toxic effects on certain organisms, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for the study of 1-[(2,4-dichlorophenoxy)acetyl]-1H-pyrazole. One potential direction is the development of new drugs based on its anti-inflammatory, analgesic, and antipyretic properties. Another potential direction is the development of new pesticides based on its insecticidal and herbicidal properties. Additionally, further research is needed to fully understand its mechanism of action and potential toxic effects. Overall, 1-[(2,4-dichlorophenoxy)acetyl]-1H-pyrazole has shown promising results in scientific research and has the potential to be a valuable tool in various fields.
Méthodes De Synthèse
There are several methods available for the synthesis of 1-[(2,4-dichlorophenoxy)acetyl]-1H-pyrazole. One of the most common methods involves the reaction of 2,4-dichlorophenacyl chloride with hydrazine hydrate in the presence of a base. The resulting product is then treated with acetic anhydride to obtain the final compound. Other methods include the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate followed by cyclization and acetylation.
Applications De Recherche Scientifique
1-[(2,4-dichlorophenoxy)acetyl]-1H-pyrazole has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use as an insecticide and herbicide. Additionally, it has been investigated for its anticancer and antitumor properties.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-8-2-3-10(9(13)6-8)17-7-11(16)15-5-1-4-14-15/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUVIAXFDCQSSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B5708236.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5708250.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide](/img/structure/B5708253.png)
![4-[(2-chloro-6-fluorophenyl)acetyl]morpholine](/img/structure/B5708256.png)

![N-methyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine](/img/structure/B5708267.png)
![N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5708280.png)
![N-[2-chloro-5-(propionylamino)phenyl]nicotinamide](/img/structure/B5708295.png)